molecular formula C6H9N3O2 B2901995 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid CAS No. 28819-28-5

3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B2901995
CAS No.: 28819-28-5
M. Wt: 155.157
InChI Key: TWNQWBBLAMCLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 1-position and a propanoic acid moiety at the 3-position of the triazole ring. Triazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, an alkyne and an azide react in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an aqueous medium or a mixture of water and an organic solvent under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent composition, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Scientific Research Applications

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the propanoic acid moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1-methyltriazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-4-5(7-8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNQWBBLAMCLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28819-28-5
Record name 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.